molecular formula C6H9NO3 B7721689 2-(3-Oxopyrrolidin-1-ium-1-yl)acetate

2-(3-Oxopyrrolidin-1-ium-1-yl)acetate

Cat. No.: B7721689
M. Wt: 143.14 g/mol
InChI Key: IJCHFUFLWTYEBM-UHFFFAOYSA-N
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Description

2-(3-Oxopyrrolidin-1-ium-1-yl)acetate is a pyrrolidinone derivative featuring a 3-oxo group on the pyrrolidine ring and an acetate ester moiety. This compound is structurally related to nootropic agents and pharmaceutical intermediates, where the position of the oxo group and ester functionality influence its physicochemical and biological properties.

Properties

IUPAC Name

2-(3-oxopyrrolidin-1-ium-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-1-2-7(3-5)4-6(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCHFUFLWTYEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH+](CC1=O)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxopyrrolidin-1-ium-1-yl)acetate typically involves the reaction of pyrrolidine derivatives with acetic acid or its derivatives. One common method includes the cyclization of 2-(2-amino-5-oxopyrrolidin-1-yl)acetic acid hydrochloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxopyrrolidin-1-ium-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

2-(3-Oxopyrrolidin-1-ium-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Oxopyrrolidin-1-ium-1-yl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and molecular properties of 2-(3-Oxopyrrolidin-1-ium-1-yl)acetate and its analogs:

Compound Name CAS Number Substituents/Modifications Molecular Formula Molecular Weight Key Features
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate 61516-73-2 2-oxo, ethyl ester C₈H₁₃NO₃ 171.19 Piracetam Impurity C; 95% purity
(3-Oxo-pyrrolidin-1-yl)-acetic acid HCl 1187927-10-1 3-oxo, acetic acid hydrochloride C₇H₁₀NO₃·HCl 193.62 (acid) Hydrochloride salt; enhanced solubility in polar solvents
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate 66134-97-2 3-bromo, 2-oxo, ethyl ester C₈H₁₂BrNO₃ 250.09 Bromine substitution increases steric bulk and reactivity
Ethyl (3-amino-2-oxo-1(2H)-pyridinyl)acetate 147283-74-7 Pyridinone ring, 3-amino, ethyl ester C₉H₁₂N₂O₃ 196.20 Heterocyclic pyridinone core; amino group enhances hydrogen bonding
Oxo Group Position (2-oxo vs. 3-oxo):
  • Conformational Differences : Ring puckering analysis (as described in Cremer & Pople’s generalized coordinates ) suggests that 3-oxo substitution could lead to unique puckering amplitudes and phase angles, influencing molecular geometry and crystal packing.
Ester vs. Acid Functionality :
  • The ethyl ester in this compound enhances lipophilicity compared to the carboxylic acid hydrochloride derivative (CAS 1187927-10-1), favoring membrane permeability in biological systems .
Halogenation and Substitution :
Heterocyclic Core Variations :
  • Pyridinone derivatives (e.g., CAS 147283-74-7) exhibit planar aromatic rings, contrasting with the non-aromatic pyrrolidinone core. This difference impacts π-π stacking interactions and solubility profiles .

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